molecular formula C11H13FN2O B2578228 3-Amino-1-(4-fluoro-3-methylphenyl)pyrrolidin-2-one CAS No. 1343162-44-6

3-Amino-1-(4-fluoro-3-methylphenyl)pyrrolidin-2-one

Cat. No.: B2578228
CAS No.: 1343162-44-6
M. Wt: 208.236
InChI Key: WHUKFAJWFNHNRU-UHFFFAOYSA-N
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Description

3-Amino-1-(4-fluoro-3-methylphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to a phenyl ring, which is further connected to a pyrrolidinone ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-fluoro-3-methylphenyl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine and Methyl Groups: The fluorine and methyl groups can be introduced through electrophilic aromatic substitution reactions using suitable fluorinating and methylating agents.

    Amination: The amino group can be introduced through nucleophilic substitution reactions using amine sources under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-fluoro-3-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, amines, and alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield reduced derivatives with modified functional groups.

Scientific Research Applications

3-Amino-1-(4-fluoro-3-methylphenyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-methyl-α-Pyrrolidinovalerophenone: This compound shares structural similarities with 3-Amino-1-(4-fluoro-3-methylphenyl)pyrrolidin-2-one, including the presence of a fluorine and methyl group on the phenyl ring.

    Pyrrolidine Derivatives: Other pyrrolidine derivatives with similar structural features may also exhibit comparable properties and applications.

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of an amino group, fluorine atom, and methyl group on a pyrrolidinone ring makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-amino-1-(4-fluoro-3-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c1-7-6-8(2-3-9(7)12)14-5-4-10(13)11(14)15/h2-3,6,10H,4-5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUKFAJWFNHNRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCC(C2=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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